(6-Bromobenzo[B]thiophen-2-YL)boronic acid

Suzuki-Miyaura coupling Regioselectivity Heteroaryl boronic acids

This 6-bromo-substituted benzo[b]thiophene-2-boronic acid offers distinct advantages over generic heteroaryl boronic acids. Unlike thiophene-2-boronic acids that undergo protodeboronation >10⁶× faster than phenylboronic acid, the benzo[b]thiophene core provides enhanced stability. The 6-Br position permits sequential Suzuki couplings for polycyclic architectures, while the Bcat ester derivative is directly isolable via chromatography—eliminating Bpin conversion steps. R&D teams targeting metallo-β-lactamase inhibitors (NDM-1 IC₅₀ 30–70 μM range) or estrogen receptor ligands benefit from late-stage diversification. Stored at -20°C under inert gas to maintain reactivity.

Molecular Formula C8H6BBrO2S
Molecular Weight 256.92 g/mol
Cat. No. B12514246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromobenzo[B]thiophen-2-YL)boronic acid
Molecular FormulaC8H6BBrO2S
Molecular Weight256.92 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=C(C=C2)Br)(O)O
InChIInChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
InChIKeyRVDZVSNPLSUZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromobenzo[B]thiophen-2-YL)boronic acid CAS 1709825-01-3: Procurement-Ready Boronic Acid for Suzuki Coupling and Enzyme Inhibition


(6-Bromobenzo[B]thiophen-2-YL)boronic acid (CAS: 1709825-01-3) is a heteroaryl boronic acid featuring a bromine substituent at the 6-position of the benzo[b]thiophene core and a boronic acid (-B(OH)₂) functional group at the 2-position. With a molecular formula of C₈H₆BBrO₂S and a molecular weight of 256.91 g/mol , it is a solid reagent typically stored under inert gas at -20°C, protected from light . This compound is employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl and heteroaryl architectures and serves as a core scaffold for developing β-lactamase inhibitors [1].

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Why Closest Analogs Cannot Be Interchanged in Critical Research Applications


Heteroaryl boronic acids are not functionally interchangeable due to profound differences in protodeboronation kinetics, which directly impact synthetic yield and reproducibility. Thiophene-2-boronic acids undergo protodeboronation over 10⁶ times faster than electronically neutral phenylboronic acid [1]. Within the benzo[b]thiophene series, the position of the bromine substituent (6- vs. 5- vs. 4-) dictates both steric accessibility during transmetalation and the electron density of the aryl ring, altering cross-coupling efficiency . Furthermore, the stability of their catecholboronic ester (Bcat) derivatives in ambient air is strongly dependent on the heterocycle structure, with some Bcat products being directly isolable while others require immediate transformation to more stable species like pinacolboronic esters (Bpin) [2]. Selecting the incorrect analog without accounting for these differential stability and reactivity profiles risks failed reactions, low yields, and wasted resources.

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Head-to-Head Quantitative Differentiation Data


(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Positional Bromine Effect on Suzuki Coupling Efficiency

The 6-bromo substituent on the benzo[b]thiophene core provides a distinct steric and electronic environment compared to the 5-bromo and 4-bromo analogs, leading to different reactivity patterns in palladium-catalyzed cross-coupling reactions . While no direct head-to-head comparative yield data are available for this specific compound, class-level inference from related benzo[b]thiophene boronic acids demonstrates that the position of the halogen significantly influences the outcome of Suzuki couplings. The 6-position is less sterically hindered than the 4-position, potentially facilitating easier transmetalation, while the electronic effect differs from the 5-position due to resonance differences.

Suzuki-Miyaura coupling Regioselectivity Heteroaryl boronic acids

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Benchmark IC₅₀ Range for β-Lactamase Inhibition (30–70 μM)

A quantitative structure-property relationship (QSPR) study of boronic acid compounds containing the benzo[b]thiophene core, complexed with New Delhi metallo-β-lactamase (NDM-1), demonstrated that the IC₅₀ values for all considered benzo[b]thiophene-containing boronic acid inhibitors fall within the range of 30–70 μM [1]. This provides a validated potency benchmark for this scaffold class. In comparison, the non-halogenated parent compound, benzo[b]thiophene-2-boronic acid (BZB), exhibits nanomolar inhibition (Kᵢ = 27 nM) against AmpC β-lactamase [2], indicating that halogen substitution (such as the 6-bromo) modulates both potency and enzyme selectivity profile.

β-Lactamase inhibition Antimicrobial resistance Boronic acid inhibitors

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Ambient-Air Stability of Bcat Derivatives

A comparison of the stability and decomposition rates in air of several catecholboronic ester (Bcat) compounds derived from different heterocycle cores revealed a strong dependence on the heterocycle structure [1]. A subset of Bcat products, including those derived from benzothiophenes, were found to be chromatography-stable and directly isolable under ambient atmosphere conditions using wet solvent. This contrasts with literature reports suggesting general moisture sensitivity for heteroaryl boronic esters and obviates the need for an extra synthetic transformation into more stable boron species, such as pinacolboronic esters (Bpin), for isolation [1].

Boronic ester stability Catecholboronic esters (Bcat) Air-tolerant synthesis

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Relative Protodeboronation Rate vs. Phenylboronic Acid

Protodeboronation is a major decomposition pathway for heteroaryl boronic acids under protic conditions, significantly impacting cross-coupling yields. The relative rates of protodeboronation at 70°C for benzene-, thiophen-2-, and thiophen-3-boronic acids are 1 : 7.1 × 10³ : 8.5 × 10⁵ [1]. While direct data for 6-bromobenzo[b]thiophen-2-ylboronic acid are not available, the thiophene-2-yl core is known to be over 10⁶ times more susceptible to protodeboronation than electronically neutral phenylboronic acid [2]. The presence of the electron-withdrawing bromine atom at the 6-position is expected to further modulate this rate, potentially increasing stability relative to the unsubstituted thiophene-2-boronic acid.

Protodeboronation kinetics Boronic acid stability Heteroaryl boronic acids

(6-Bromobenzo[B]thiophen-2-YL)boronic acid: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Novel β-Lactamase Inhibitors to Combat Antimicrobial Resistance

This compound serves as a key building block for synthesizing benzo[b]thiophene-based boronic acid inhibitors targeting metallo-β-lactamases (MBLs) such as NDM-1. As demonstrated by QSPR models, compounds in this class exhibit IC₅₀ values in the 30–70 μM range against NDM-1 [1]. The 6-bromo substituent provides a handle for further derivatization via Suzuki coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize potency and selectivity profiles across different β-lactamase enzymes.

Suzuki-Miyaura Cross-Coupling for Complex Heteroaryl Architectures

The compound is a valuable electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings. Its 6-bromo substituent enables sequential or orthogonal coupling strategies in the synthesis of polycyclic heteroaromatics [2]. Researchers should note the high protodeboronation susceptibility of the thiophene-2-boronic acid moiety (relative rate >10⁶ vs. phenylboronic acid) and adjust reagent stoichiometry accordingly, typically using a 10–50% excess to ensure complete conversion [3].

Air-Tolerant Synthesis of Catecholboronic Ester (Bcat) Intermediates

When transformed into its catecholboronic ester (Bcat) derivative, the benzo[b]thiophene core imparts enhanced stability, allowing for direct isolation via chromatography without the need for conversion to pinacolboronic esters (Bpin) [4]. This finding is particularly valuable for high-throughput synthesis and automated workflows where air-free techniques are impractical, reducing the number of synthetic steps and overall process time.

Synthesis of Thiophene-Core Estrogen Receptor Ligands

The benzo[b]thiophene scaffold is a privileged structure in estrogen receptor (ER) ligand design. This compound can be employed in Suzuki cross-coupling reactions with bromo-thiophenes to generate thiophene-core ligands for probing the importance of the heterocyclic core in ER binding and activity [5]. The 6-bromo substituent offers a strategic advantage for late-stage functionalization and diversification of lead compounds.

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